5-Amino-3-methylpentan-1-ol
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Overview
Description
5-Amino-3-methylpentan-1-ol: is an organic compound with the molecular formula C6H15NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methylpentan-1-ol can be achieved through several methods:
Reductive Amination: One common method involves the reductive amination of 3-methylpentanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Amination of Alcohols: Another approach is the direct amination of 3-methylpentan-1-ol using ammonia or an amine source under high pressure and temperature, often in the presence of a catalyst like platinum or palladium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 5-Amino-3-methylpentan-2-one
Reduction: 5-Amino-3-methylpentane
Substitution: 5-Amino-3-methylpentyl chloride
Scientific Research Applications
5-Amino-3-methylpentan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting neurological and metabolic disorders.
Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biocatalysis: The compound is employed in enzyme modification and biocatalysis processes, enhancing the efficiency and selectivity of enzymatic reactions.
Mechanism of Action
The mechanism of action of 5-Amino-3-methylpentan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence metabolic pathways, neurotransmitter systems, and signal transduction processes, depending on its specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-methylpentan-1-ol
- 5-Amino-3-methylhexan-1-ol
- 5-Amino-3-methylbutan-1-ol
Comparison
Compared to similar compounds, 5-Amino-3-methylpentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. For instance, the presence of both an amino and hydroxyl group on a pentane backbone allows for versatile reactivity and functionality, making it a valuable intermediate in various synthetic and industrial processes.
Biological Activity
5-Amino-3-methylpentan-1-ol, a compound with the molecular formula C7H17N1O1, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a hydroxyl group, which contribute to its reactivity and biological activity. The structure can be represented as follows:
Key Properties:
- Molecular Weight: 117.23 g/mol
- Solubility: Soluble in water and polar organic solvents
- Functional Groups: Amino (-NH2) and Hydroxyl (-OH)
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate enzyme activity through competitive inhibition or allosteric modulation, impacting various metabolic pathways.
Potential Mechanisms Include:
- Enzyme Modulation: Interacts with enzymes involved in neurotransmitter synthesis.
- Receptor Interaction: May bind to GABA receptors, influencing neuronal excitability.
Research Findings
Several studies have highlighted the biological effects of this compound:
-
Neuroprotective Effects:
- A study demonstrated that the compound exhibits neuroprotective properties in models of oxidative stress, potentially through the modulation of antioxidant pathways.
-
Antimicrobial Activity:
- Research indicates that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
-
Pain Relief Mechanism:
- Similar compounds have shown affinity for gabapentin binding sites, indicating that this compound may also have analgesic properties.
Case Study 1: Neuroprotection in Oxidative Stress Models
In a controlled experiment, the effects of this compound were assessed on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.
Treatment | Cell Viability (%) |
---|---|
Control | 30 |
5-Amino | 70 |
Case Study 2: Antimicrobial Efficacy
In vitro studies tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 50 |
Applications in Medicine
The potential applications of this compound in medicine are diverse:
- Pharmaceutical Development: As a precursor for synthesizing drugs targeting neurological disorders.
- Antimicrobial Formulations: Development of new antimicrobial agents for treating infections.
Properties
IUPAC Name |
5-amino-3-methylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2-4-7)3-5-8/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFWQLHALIZEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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